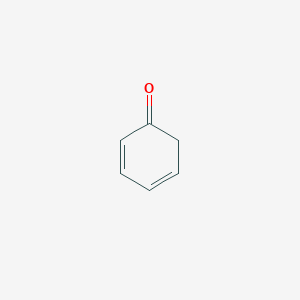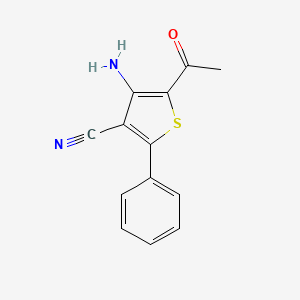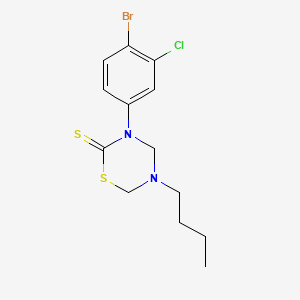
Dibutan-2-yl hydrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutan-2-yl hydrazine-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of hydrazine and dicarboxylate, featuring two butan-2-yl groups attached to the hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibutan-2-yl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with butan-2-yl dicarboxylate under controlled conditions. One common method includes the use of hydrazine hydrate and butan-2-yl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and reactors can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dibutan-2-yl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutan-2-yl hydrazine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Dibutan-2-yl hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which dibutan-2-yl hydrazine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the dicarboxylate groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
- Diisopropyl hydrazine-1,2-dicarboxylate
- Diethyl hydrazine-1,2-dicarboxylate
- Di-tert-butyl hydrazine-1,2-dicarboxylate
Comparison: Dibutan-2-yl hydrazine-1,2-dicarboxylate is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties compared to other similar compounds
Propriétés
Numéro CAS |
24460-78-4 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
butan-2-yl N-(butan-2-yloxycarbonylamino)carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-5-7(3)15-9(13)11-12-10(14)16-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) |
Clé InChI |
UIQGTBJSUNEMFT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)NNC(=O)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
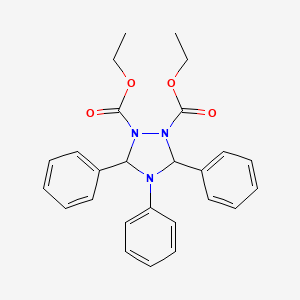
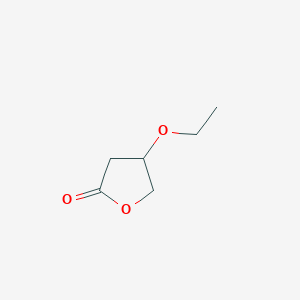
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
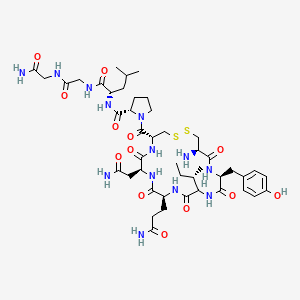


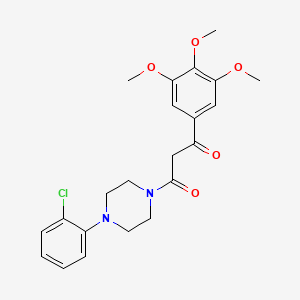
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
